molecular formula C23H26N2O6 B8006796 Boc-Gln(Xan)-OH

Boc-Gln(Xan)-OH

Cat. No.: B8006796
M. Wt: 426.5 g/mol
InChI Key: HOIIDGIJEPOSLL-UHFFFAOYSA-N
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Description

Boc-Gln(Xan)-OH is a synthetic compound that belongs to the class of protected amino acids. The compound features a Boc (tert-butoxycarbonyl) protecting group, a xanthene moiety, and an L-glutamine backbone. Such compounds are often used in peptide synthesis and other chemical applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gln(Xan)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of L-glutamine is protected using the Boc group. This is usually achieved by reacting L-glutamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Xanthene Moiety: The xanthene group is introduced through a coupling reaction. This can be done using a suitable xanthene derivative and coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. The process includes:

    Automated Synthesis: Using automated synthesizers to carry out the protection and coupling reactions efficiently.

    Purification: The compound is purified using techniques such as chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Boc-Gln(Xan)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: EDC or DCC in the presence of a base like N-methylmorpholine (NMM).

Major Products

The major products formed from these reactions include deprotected amino acids and peptides with the xanthene moiety intact.

Scientific Research Applications

Boc-Gln(Xan)-OH has various scientific research applications, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: Utilized in the conjugation of peptides to fluorescent dyes or other biomolecules for imaging and diagnostic purposes.

    Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems.

Mechanism of Action

The mechanism of action of Boc-Gln(Xan)-OH involves its role as a protected amino acid in peptide synthesis. The Boc group provides stability during synthesis, and the xanthene moiety can be used for fluorescent labeling or other functional modifications.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-glutamine: Similar in structure but lacks the xanthene moiety.

    N-Fmoc-L-glutamine: Uses a different protecting group (Fmoc) instead of Boc.

    N-Boc-N-(9H-xanthen-9-yl)-L-alanine: Similar structure but with alanine instead of glutamine.

Uniqueness

Boc-Gln(Xan)-OH is unique due to the presence of both the Boc protecting group and the xanthene moiety, which allows for specific applications in peptide synthesis and bioconjugation.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIIDGIJEPOSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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